molecular formula C19H27BrN2O4S B3985627 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B3985627
M. Wt: 459.4 g/mol
InChI Key: OUNLDCNAFIGSFI-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound characterized by the presence of a bromophenyl sulfonyl group, a cyclohexyl group, and a tetrahydrofuran-2-ylmethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form N-(4-bromophenyl)sulfonylcyclohexylamine. This intermediate is then reacted with glycine and tetrahydrofuran-2-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl sulfonyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN~3~) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The bromophenyl sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexyl and tetrahydrofuran-2-ylmethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2-pyridinylmethyl)glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-pyridinylmethyl)glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds. This structural difference can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O4S/c20-15-8-10-18(11-9-15)27(24,25)22(16-5-2-1-3-6-16)14-19(23)21-13-17-7-4-12-26-17/h8-11,16-17H,1-7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNLDCNAFIGSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide

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